![molecular formula C22H15ClN4O4S B2525525 4-(4-异丙基-3-氧代-3,4-二氢吡啶并[2,3-b]吡嗪-2-基)-N-(3-甲氧基苯基)苯甲酰胺 CAS No. 1251687-72-5](/img/no-structure.png)

4-(4-异丙基-3-氧代-3,4-二氢吡啶并[2,3-b]吡嗪-2-基)-N-(3-甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

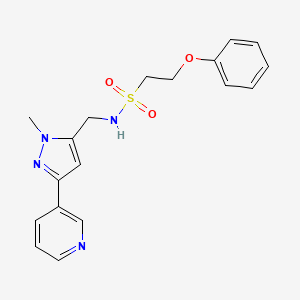

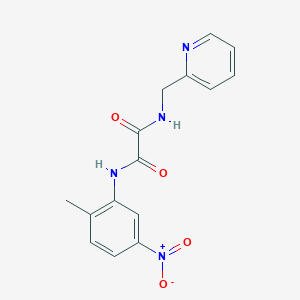

The compound 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a synthetic molecule that may be related to the classes of compounds described in the provided papers. Although the exact molecule is not directly mentioned, the papers discuss similar compounds with potential antimicrobial, antioxidant, and cytotoxic activities. These compounds are characterized by their heterocyclic structures and functional groups that may contribute to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, in the first paper, a four-step reaction sequence is used to synthesize a new class of functionalized pyrazole scaffolds, starting from o-alkyl derivatives of salicyaldehyde, followed by the formation of 2-acetyl benzofuran, Claisen–Schmidt condensation, and coupling with benzoyl chlorides . Although the synthesis of the specific compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes various functional groups and heterocyclic rings. These structural features are crucial for the biological activity of the compounds. For example, the presence of a benzofuran moiety and a pyrazole ring are common in the compounds discussed in the first paper . The molecular structure analysis would involve characterizing these features using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis, to confirm the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but the synthesized compounds in the first paper were evaluated for their antimicrobial and antioxidant activities, suggesting that they may undergo reactions with biological targets . Similarly, the compounds in the second paper were tested for cytotoxicity and inhibition of carbonic anhydrase, indicating potential interactions with enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include solubility, melting point, stability, and reactivity. These properties are not explicitly discussed in the provided papers, but they are important for understanding the behavior of the compound in biological systems and for the development of pharmaceutical applications. The antimicrobial and antioxidant activities of the compounds in the first paper suggest that the physical and chemical properties of these molecules allow them to interact effectively with microbial cells and free radicals . The cytotoxic activities and enzyme inhibition observed in the second paper also imply that the physical and chemical properties of those compounds enable them to penetrate cells and interact with specific enzymes .

科学研究应用

代谢综合征和血脂异常

固态形式和药物递送

化学合成和杂质谱

作用机制

Target of Action

Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence cellular processes. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to the modulation of signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine with 3-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine", "3-methoxybenzoyl chloride", "sodium borohydride", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine in dimethylformamide and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 3-methoxybenzoyl chloride to the reaction mixture and stir at room temperature for 12-16 hours.", "Step 3: Extract the reaction mixture with chloroform and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol and add sodium borohydride to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for 12-16 hours.", "Step 7: Quench the reaction by adding hydrochloric acid and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product." ] } | |

CAS 编号 |

1251687-72-5 |

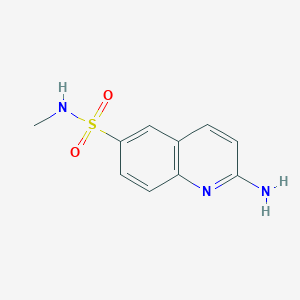

分子式 |

C22H15ClN4O4S |

分子量 |

466.9 |

IUPAC 名称 |

3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |

InChI 键 |

AJTRLWKBJRUGBV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)

![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)

![4-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525453.png)

![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)

![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)

![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2525464.png)